molecular formula C9H5BrClF3O B1410447 4'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone CAS No. 1805585-04-9

4'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1410447
CAS No.: 1805585-04-9
M. Wt: 301.49 g/mol
InChI Key: VPTPIHUWJMOICQ-UHFFFAOYSA-N
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Description

4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5BrClF3O. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone backbone. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using 4-chloroacetophenone as the substrate and acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .

Industrial Production Methods: Industrial production of this compound may involve similar bromination and chlorination processes, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce corresponding alcohols or ketones.

Scientific Research Applications

4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4-Bromo-2-chlorobenzotrifluoride
  • 2-Bromo-4-chloroacetophenone
  • 2-Bromo-4’-(trifluoromethyl)acetophenone

Comparison: 4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater efficacy in biological applications due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group .

Properties

IUPAC Name

1-[4-bromo-2-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(10)7(8(5)11)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTPIHUWJMOICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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